molecular formula C7H11N3O2 B13318070 2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13318070
M. Wt: 169.18 g/mol
InChI Key: YNRHHTHNAIAOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of functional groups such as an aminomethyl group, a methoxy group, and a methyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(aminomethyl)-5-methoxy-6-methylpyrimidine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: This compound shares the aminomethyl group but has a pyridine ring instead of a pyrimidine ring.

    5-Methoxy-2-methylpyrimidine: This compound has a similar methoxy and methyl substitution pattern but lacks the aminomethyl group.

    6-Methyl-2,4-dihydroxypyrimidine: This compound has a similar pyrimidine ring structure but different functional groups.

Uniqueness

2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the aminomethyl group allows for various substitution reactions, while the methoxy and methyl groups contribute to its distinct chemical properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxy-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-4-6(12-2)7(11)10-5(3-8)9-4/h3,8H2,1-2H3,(H,9,10,11)

InChI Key

YNRHHTHNAIAOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)CN)OC

Origin of Product

United States

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